

5-Methyl-1-hexyn-3-ol chemical properties and reactivity

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Compound of Interest

Compound Name: 5-Methyl-1-hexyn-3-ol

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An In-Depth Technical Guide to **5-Methyl-1-hexyn-3-ol**: Properties, Reactivity, and Synthetic Utility

Abstract

5-Methyl-1-hexyn-3-ol is a secondary propargyl alcohol that serves as a versatile and valuable building block in modern organic synthesis.^[1] Its bifunctional nature, characterized by a reactive secondary alcohol and a terminal alkyne, provides a platform for a diverse range of chemical transformations. This guide offers a comprehensive examination of its chemical properties, spectroscopic profile, synthesis, and characteristic reactivity. We will delve into key reactions such as oxidation, rearrangement, and esterification, providing field-proven insights and detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction and Overview

Propargyl alcohols, a class of compounds containing both an alcohol and an alkyne functional group, are foundational intermediates in synthetic chemistry.^[2] The synthesis of these molecules is often straightforward, typically involving the 1,2-nucleophilic addition of an acetylide to an aldehyde or ketone.^[3] **5-Methyl-1-hexyn-3-ol** (CAS: 61996-79-0) is a chiral secondary alcohol within this class. The interplay between its hydroxyl group and the adjacent carbon-carbon triple bond gives rise to unique reactivity patterns, including catalyzed rearrangements and selective oxidations.^{[3][4]} Its structure makes it a precursor for

synthesizing more complex molecular architectures, including ketones, α,β -unsaturated carbonyls, and various heterocyclic systems, which are critical motifs in medicinal chemistry.[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in the laboratory. **5-Methyl-1-hexyn-3-ol** is a flammable, colorless liquid at room temperature.[6][7] Key properties are summarized below.

Property	Value	Source
IUPAC Name	5-methylhex-1-yn-3-ol	[6]
CAS Number	61996-79-0	[7]
Molecular Formula	C ₇ H ₁₂ O	[6][8]
Molecular Weight	112.17 g/mol	[6][7]
Density	0.860 g/mL at 25 °C	[7]
Refractive Index	n _{20/D} 1.436	[7]
Flash Point	53.3 °C (127.9 °F) - closed cup	[7]
Storage Temperature	2-8°C	[7]

Spectroscopic Profile:

- Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups. Expected characteristic peaks include a strong, broad absorption for the O-H stretch (around 3300-3400 cm⁻¹), a sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹), and a weaker absorption for the C≡C triple bond stretch (around 2100-2200 cm⁻¹).[6][8]
- Mass Spectrometry (Electron Ionization):** The NIST WebBook provides mass spectrometry data for this compound, which is essential for its identification in reaction mixtures.[8] The molecular ion peak (M⁺) is expected at m/z 112.

Synthesis of 5-Methyl-1-hexyn-3-ol

The most direct and widely adopted method for synthesizing secondary propargyl alcohols is the alkynylation of an aldehyde.[3] For **5-Methyl-1-hexyn-3-ol**, this involves the nucleophilic addition of an ethynyl anion equivalent to isovaleraldehyde (3-methylbutanal). The use of a Grignard reagent is a common and effective approach.

Caption: Synthesis workflow for **5-Methyl-1-hexyn-3-ol**.

Experimental Protocol: Synthesis via Grignard Reaction

Causality: This protocol leverages the strong nucleophilicity of the ethynyl Grignard reagent, which readily attacks the electrophilic carbonyl carbon of isovaleraldehyde. The reaction is conducted in an anhydrous ether solvent (like THF) to prevent the Grignard reagent from being quenched by acidic protons. A mild acidic workup is then used to protonate the resulting magnesium alkoxide intermediate to yield the final alcohol product.

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet. Maintain an inert atmosphere throughout the reaction.
- **Grignard Reagent:** To the flask, add a solution of ethynylmagnesium bromide (typically 0.5 M in THF, 1.1 equivalents) under inert gas.
- **Aldehyde Addition:** Dissolve isovaleraldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel at 0 °C (ice bath). The choice of a low temperature helps control the exothermic reaction and minimize side products.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC or GC-MS until the starting aldehyde is consumed.
- **Quenching:** Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to strong acids, which can promote side reactions with the product.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.

- Final Product: Purify the crude product by vacuum distillation to obtain pure **5-Methyl-1-hexyn-3-ol**.

Chemical Reactivity and Synthetic Transformations

The dual functionality of **5-Methyl-1-hexyn-3-ol** opens avenues for numerous synthetic transformations. The reactivity can be directed at the hydroxyl group, the alkyne, or both in concert.

Caption: Key reactivity pathways of **5-Methyl-1-hexyn-3-ol**.

Oxidation to Ketones

As a secondary alcohol, **5-Methyl-1-hexyn-3-ol** can be readily oxidized to the corresponding ketone, 5-methyl-1-hexyn-3-one.[9] Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, secondary alcohols only yield ketones.[10][11] This transformation is fundamental for converting the hydroxyl functionality into a carbonyl group.

- Self-Validating System: The choice of oxidant dictates the reaction conditions. Mild reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective and prevent over-oxidation or degradation of sensitive functional groups.[10] Stronger oxidants like Jones reagent (CrO_3 in H_2SO_4 /acetone) also work efficiently for this conversion.[10]

Experimental Protocol: Oxidation using PCC

- Setup: In a round-bottom flask under a nitrogen atmosphere, add a slurry of Pyridinium Chlorochromate (PCC, ~1.5 equivalents) and powdered molecular sieves or silica gel in anhydrous dichloromethane (DCM).
- Alcohol Addition: Dissolve **5-Methyl-1-hexyn-3-ol** (1.0 equivalent) in anhydrous DCM and add it to the PCC slurry in one portion.
- Reaction: Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by TLC, observing the disappearance of the alcohol spot and the appearance of the less

polar ketone spot.

- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® or silica gel to remove the chromium byproducts.
- **Purification:** Wash the filtrate with a dilute HCl solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which can be further purified by column chromatography.

Meyer-Schuster Rearrangement

A characteristic reaction of secondary and tertiary propargyl alcohols is the Meyer-Schuster rearrangement, which isomerizes them into α,β -unsaturated carbonyl compounds.^[4]^[12] This reaction is typically catalyzed by acid or, more recently, by transition metals like gold.^[3]^[12] The rearrangement provides a powerful method for constructing enone skeletons from readily available propargyl alcohols.

- **Mechanistic Insight:** The reaction proceeds via protonation of the alcohol, followed by elimination of water to form an allene intermediate. Tautomerization of the allene then yields the thermodynamically more stable conjugated enone. Gold catalysts activate the alkyne for nucleophilic attack, facilitating the rearrangement under milder conditions.^[12]

Esterification

The hydroxyl group of **5-Methyl-1-hexyn-3-ol** undergoes standard esterification reactions with carboxylic acids or their activated derivatives (e.g., acid anhydrides, acid chlorides).^[13] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.^[14]

Experimental Protocol: Fischer Esterification

- **Mixing Reagents:** In a round-bottom flask, combine **5-Methyl-1-hexyn-3-ol** (1.0 equivalent) and a carboxylic acid (e.g., acetic acid, 1.1-1.5 equivalents).
- **Catalyst Addition:** Carefully add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.

- **Heating:** Heat the mixture under reflux for several hours. The reaction can be driven to completion by removing the water formed, for example, with a Dean-Stark apparatus.
- **Workup and Purification:** After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted acid and the catalyst, followed by a brine wash. Dry the organic phase, remove the solvent, and purify the resulting ester by distillation or chromatography.

Applications in Research and Drug Development

While specific, large-scale industrial applications for **5-Methyl-1-hexyn-3-ol** are not broadly documented, its value lies in its role as a versatile intermediate in discovery chemistry.^[1]

Propargyl alcohols are key precursors in the synthesis of:

- **Pharmaceuticals:** The alkyne group can participate in powerful bond-forming reactions like Sonogashira couplings and azide-alkyne "click" cycloadditions, enabling the construction of complex molecular frameworks found in active pharmaceutical ingredients.^[5]
- **Heterocyclic Chemistry:** Propargyl alcohols are valuable starting materials for synthesizing a wide variety of heterocycles, which are core structures in many bioactive molecules.^[5]
- **Advanced Materials:** The terminal alkyne allows for incorporation into polymer backbones, leading to materials with enhanced thermal or mechanical properties.^[5]

Safety and Handling

5-Methyl-1-hexyn-3-ol is a hazardous chemical that requires careful handling in a controlled laboratory environment.^[6]

- **Hazards:** It is classified as a flammable liquid and vapor (H226) and is harmful if swallowed (H302).^{[6][7]}
- **Precautions:** Always work in a well-ventilated fume hood. Keep the compound away from heat, sparks, and open flames.^[15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.^[7]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, often under refrigeration (2-8°C) as recommended by suppliers.[7][16]

Conclusion

5-Methyl-1-hexyn-3-ol is a synthetically powerful and adaptable chemical intermediate. Its well-defined reactivity, stemming from the strategic placement of its alcohol and alkyne functional groups, allows for predictable and high-yielding transformations into ketones, enones, esters, and other valuable compounds. The protocols and mechanistic insights provided in this guide serve as a foundation for chemists to confidently and effectively utilize this building block in the pursuit of novel molecular discovery and development.

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References

- 1. bocsci.com [bocsci.com]
- 2. Regioselective Dihydroxylation Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic halogenations of propargyl alcohols: paths to α -haloenones, β -haloenones and mixed β,β -dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 4. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 5. rawsource.com [rawsource.com]
- 6. 5-Methyl-1-hexyn-3-ol | C₇H₁₂O | CID 143856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methyl-1-hexyn-3-ol 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 5-Methyl-1-hexyn-3-ol [webbook.nist.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. 3,5-Dimethyl-1-hexyn-3-ol 98 107-54-0 [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. fishersci.com [fishersci.com]
- 16. 3,5-Dimethyl-1-hexyn-3-ol | 107-54-0 | TCI AMERICA [tcichemicals.com]
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